molecular formula C24H25N3O4 B4503178 methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate

methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate

Cat. No.: B4503178
M. Wt: 419.5 g/mol
InChI Key: FXGCRZNUGXXHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at the 3-position with a naphthalen-2-yl group. The structure includes an acetyl linker connecting the pyridazinone ring to a piperidin-4-yl moiety, which is further esterified with a methyl acetate group.

Properties

IUPAC Name

methyl 2-[1-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-31-24(30)14-17-10-12-26(13-11-17)23(29)16-27-22(28)9-8-21(25-27)20-7-6-18-4-2-3-5-19(18)15-20/h2-9,15,17H,10-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCRZNUGXXHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common approach is to start with the synthesis of the naphthalen-2-yl derivative, followed by the formation of the pyridazine ring, and finally the incorporation of the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives are widely studied for their diverse pharmacological profiles. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Key Functional Groups LogP* Synthetic Yield (%)
Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate (Target) R1: Naphthalen-2-yl; R2: Piperidin-4-yl ~443.45† Pyridazinone, acetyl, piperidine, ester ~3.8‡ Not reported
Methyl (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate () R1: 4-Fluorophenyl; R2: Methyl ester 262.24 Pyridazinone, fluorophenyl, ester ~2.1 Not reported
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate () R1: 2-Chlorobenzyl; R2: Ethyl ester ~336.78 Pyridazinone, chlorobenzyl, ester ~2.9 Not reported
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide (6e, ) R1: Benzylpiperidine; R2: Antipyrine ~519.60 Pyridazinone, piperidine, amide ~3.5 62%
3-[3-(4-Chlorophenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)propanamide (6f, ) R1: Chlorophenylpiperazine; R2: Propionamide ~567.06 Pyridazinone, piperazine, amide ~3.2 51%

*LogP values estimated using ChemDraw®.
†Calculated based on molecular formula.
‡Predicted using Molinspiration®.

Key Observations:

Substituent Bulk and Lipophilicity: The naphthalen-2-yl group in the target compound imparts higher lipophilicity (LogP ~3.8) compared to smaller aryl groups (e.g., 4-fluorophenyl in , LogP ~2.1). This may enhance membrane permeability but reduce aqueous solubility .

Linker Diversity:

  • The acetyl-piperidine linker in the target compound differs from the propionamide linker in 6f. Acetyl groups are more metabolically stable than amides, suggesting longer in vivo half-life .

Yields for similar derivatives range from 42% to 62% .

Challenges and Limitations

  • Solubility vs. Bioavailability: The target compound’s high LogP may limit solubility, necessitating formulation strategies (e.g., solid dispersions, as in ) for oral delivery .

Biological Activity

Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate, with CAS number 1630856-68-6, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O4C_{19}H_{17}N_{3}O_{4}, with a molecular weight of 351.4 g/mol. The compound features a piperidine moiety linked to a naphthalene-derived pyridazinone, which may contribute to its biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazinones have been tested for their ability to inhibit cell proliferation in cancer cells, showing IC50 values often below 20 µM, indicating potent activity against targets such as AChE and BChE enzymes .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHepG219.85
Compound BMGC-8030.23
Compound CA549<20

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with specific molecular targets within cells. Studies suggest that similar compounds can induce apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Case Studies

Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative effects of various derivatives, this compound was evaluated alongside other naphthalene-based compounds. The results indicated that this compound significantly increased apoptosis in treated cancer cells compared to controls, with a notable increase in cell death at higher concentrations .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the naphthalene and piperidine moieties could enhance biological activity. The presence of electron-withdrawing groups on the aromatic rings was found to improve potency against specific cancer cell lines, suggesting that structural optimization could lead to more effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.